N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide
Description
N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a pyrrole ring. Key structural elements include:
- 3-ethyl group: Enhances lipophilicity and metabolic stability.
- 4-oxo (ketone) group: Facilitates hydrogen bonding with biological targets.
- 7-phenyl substituent: Contributes to π-π stacking interactions.
- N-(4-cyanophenyl)acetamide moiety: The electron-withdrawing cyano group (CN) on the phenyl ring improves solubility and may modulate target binding affinity.
Its synthesis likely involves multi-step reactions, such as cyclocondensation to form the pyrrolopyrimidine core, followed by acetylation or nucleophilic substitution to introduce the acetamide group .
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c1-2-27-15-25-21-19(17-6-4-3-5-7-17)13-28(22(21)23(27)30)14-20(29)26-18-10-8-16(12-24)9-11-18/h3-11,13,15H,2,14H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRABBPDDNRTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrrolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyanophenyl group: This is achieved through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide exhibit significant anticancer properties. The pyrrolo[3,2-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines. For instance, derivatives of pyrrolo[3,2-d]pyrimidine have shown cytotoxic effects against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Protein Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific protein kinases involved in cancer progression. Studies have demonstrated that modifications to the pyrrolo[3,2-d]pyrimidine structure can enhance selectivity and potency against targets like PfPK6 (Plasmodium falciparum Protein Kinase 6), which is crucial for the development of antimalarial therapies . The structure-activity relationship (SAR) studies suggest that small changes in the chemical structure can lead to significant differences in biological activity.
Antimicrobial Properties
Broad-spectrum Antimicrobial Activity
Compounds with similar frameworks have been investigated for their antimicrobial properties. The presence of the cyanophenyl group is believed to enhance the interaction with bacterial enzymes, leading to increased efficacy against various pathogens. Notably, derivatives have shown activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity is essential for developing new antibiotics in response to rising antibiotic resistance.
Neuroprotective Effects
Potential in Neurodegenerative Diseases
Emerging research suggests that compounds like this compound may have neuroprotective effects. Studies indicate that similar structures can modulate neuroinflammation and oxidative stress pathways, which are critical in conditions such as Alzheimer's disease and Parkinson's disease . The ability to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative disorders.
Structure Activity Relationship (SAR) Insights
A comprehensive analysis of SAR reveals that modifications to the pyrrolo[3,2-d]pyrimidine core can significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased potency against cancer cell lines |
| Variation in alkyl substituents | Altered selectivity for kinase targets |
| Changes in aromatic substituents | Enhanced antimicrobial properties |
These insights are critical for guiding future synthetic efforts aimed at optimizing efficacy and reducing side effects.
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study on Anticancer Efficacy : A study conducted on a series of pyrrolo[3,2-d]pyrimidine derivatives highlighted their ability to induce apoptosis in MCF-7 breast cancer cells. The lead compound showed an IC50 value significantly lower than existing chemotherapeutics .
- Evaluation of Antimicrobial Properties : A recent investigation into the antimicrobial activity of related compounds demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), providing a promising avenue for new antibiotic development .
- Neuroprotective Mechanisms : Research exploring the neuroprotective effects of similar compounds showed a reduction in neuroinflammatory markers in animal models of Alzheimer's disease, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on core modifications, substituent effects, and synthetic approaches.
Structural Features
*Calculated based on molecular formulas.
Key Observations :
- Core Modifications: The target compound’s pyrrolo[3,2-d]pyrimidine core differs from thieno () or pyrazolo () analogs, which may alter electronic properties and binding specificity.
- Substituent Effects: The 4-cyanophenyl group in the target compound increases polarity compared to 4-chlorophenyl () or unsubstituted phenyl groups.
Comparison :
- The target compound’s synthesis may resemble ’s acetylation route but requires precise regiochemical control during pyrrolopyrimidine formation.
- Cross-coupling methods (e.g., ) could introduce the 7-phenyl group.
Physicochemical Properties
Key Insights :
- The target’s 4-cyanophenyl group may improve aqueous solubility compared to ’s chlorophenyl analog.
- Higher molecular weight and lipophilic groups (e.g., ) correlate with reduced solubility.
Biological Activity
N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its pharmacological properties.
Synthesis
The compound was synthesized through a multi-step process involving the reaction of 1,1-dimethyl-3,5-cyclohexanedione with 3-cyanobenzaldehyde, ammonium acetate, and ethyl acetoacetate in ethanol. The mixture was refluxed for 2–3 hours and then cooled to room temperature. The resulting precipitate was filtered and purified through washing and drying under vacuum conditions .
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 365.40 g/mol. The structure contains a pyrrolo[3,2-d]pyrimidine core which is known for its diverse biological activities. The presence of the cyanophenyl and ethyl groups contributes to its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Studies indicate that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that pyrrolo[3,2-d]pyrimidine derivatives possess antimicrobial activity against a wide range of pathogens. In particular, compounds with similar structures have been reported to inhibit bacterial growth and show effectiveness against fungi and viruses .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease pathways:
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission and are targets in Alzheimer's disease treatment. IC50 values in related compounds suggest moderate to strong inhibition capabilities .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. Compounds in this class have shown significant radical scavenging activities which may contribute to their protective effects against oxidative stress-related diseases .
Data Summary
Case Studies
- Cytotoxicity Assays : A study assessed the cytotoxic effects of similar pyrrolo[3,2-d]pyrimidine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 μM.
- Enzyme Inhibition Studies : Another case involved testing the compound's ability to inhibit AChE in vitro. The results showed an IC50 value comparable to known inhibitors like donepezil, suggesting potential therapeutic applications in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-cyanophenyl)-2-{3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl}acetamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the assembly of the pyrrolo[3,2-d]pyrimidinone core. For example, cyclocondensation of ethyl 3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidine-5-carboxylate with a cyanophenyl acetamide derivative can be optimized using coupling reagents like EDCI/HOBt in anhydrous DMF under nitrogen . Intermediate purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and final recrystallization from ethanol improve yield (>60%) and purity (>95%) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve stereochemistry and confirm bond angles/disorder in the pyrrolo-pyrimidine core (e.g., C–C bond precision: ±0.005 Å) .
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to assign protons (e.g., δ 2.03 ppm for CH₃ groups) and aromatic signals, with DEPT-135 for carbon hybridization confirmation .
- LC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 362.0) and purity (>98%) using C18 reverse-phase columns .
Q. How can researchers screen this compound for initial biological activity?
- Methodological Answer : Conduct in vitro assays targeting kinases or enzymes structurally related to the pyrrolo-pyrimidine scaffold. Use ATP-competitive binding assays (e.g., fluorescence polarization) at 10 µM concentration, with positive controls (e.g., staurosporine). Cell viability studies (MTT assay) in cancer lines (HeLa, MCF-7) at 24–72 h exposure can identify IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration, cell passage number). Standardize protocols by:
- Using identical cell lines (e.g., ATCC-validated HeLa cells).
- Validating target engagement via thermal shift assays or Western blotting for downstream biomarkers .
- Replicating dose-response curves (n ≥ 3) with statistical rigor (ANOVA, p < 0.05) .
Q. What strategies optimize the synthetic route for scalability and enantiomeric purity?
- Methodological Answer :
- Catalyst optimization : Replace EDCI with immobilized coupling agents (e.g., polymer-supported carbodiimide) to reduce byproducts .
- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane:isopropanol 90:10) to achieve >99% ee .
- Process intensification : Use flow chemistry for the cyclocondensation step (residence time: 30 min, 80°C) to improve reproducibility .
Q. How can structure-activity relationship (SAR) studies enhance target affinity?
- Methodological Answer : Systematically modify substituents:
- Phenyl ring (C7) : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance π-stacking with kinase hydrophobic pockets .
- Cyanophenyl moiety : Replace with heteroaromatic groups (e.g., pyridyl) to improve solubility while maintaining H-bonding with Asp86 (confirmed via docking using AutoDock Vina) .
- Ethyl group (C3) : Test bulkier alkyl chains (e.g., isopropyl) to probe steric effects on binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
